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molecular formula C6H5F3N2O B8703384 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8703384
M. Wt: 178.11 g/mol
InChI Key: GTHDMXJJZDXWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09398767B2

Procedure details

A suspension of 79.7 g (350 mmol) of periodic acid in 640 ml absolute acetonitrile was stirred for 30 min. To this was added 56.6 g (318 mmol) of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde at 0° C. and a solution of 1.4 g (6 mmol) of pyridinium chlorochromate in 130 ml dry acetonitrile. The reaction mixture was stirred for 2.5 hours at room temperature. 1600 ml of ethyl acetate was added to the reaction mixture and the separated organic phase was washed consecutively with brine/water(1:1), saturated sodium metabisulfite and brine. Then the organic phase was dried with sodium sulphate, and evaporated under vacuum to give the expected product as a pale yellow solid.
Quantity
79.7 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1600 mL
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I(O)(=O)(=O)=O.[F:6][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([CH:13]([F:15])[F:14])[C:8]=1[CH:16]=[O:17].[Cr](Cl)([O-])(=O)=[O:19].[NH+]1C=CC=CC=1.C(OCC)(=O)C>C(#N)C>[F:6][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([CH:13]([F:14])[F:15])[C:8]=1[C:16]([OH:19])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
79.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
640 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
56.6 g
Type
reactant
Smiles
FC1=C(C(=NN1C)C(F)F)C=O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
1600 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2.5 hours at room temperature
Duration
2.5 h
WASH
Type
WASH
Details
the separated organic phase was washed consecutively with brine/water(1:1), saturated sodium metabisulfite and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase was dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=NN1C)C(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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